molecular formula C154H248N36O45 B1611699 Pardaxin CAS No. 67995-63-5

Pardaxin

Numéro de catalogue B1611699
Numéro CAS: 67995-63-5
Poids moléculaire: 3323.8 g/mol
Clé InChI: CTVQQQPWNOVEAG-QDOPKCMFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Pardaxin is a 33-amino acid peptide secreted by the Red Sea Moses, Pardachirus marmoratus, for defensive purposes . It is a cationic peptide with an alpha-helical structure . Pardaxin has been found to have both antibacterial and anticancer effects . It causes lysis of mammalian and bacterial cells, similar to melittin .


Synthesis Analysis

Pardaxin is synthesized using an automated peptide synthesizer . Alternatively, the secretions of the Red Sea sole can be collected and purified . The sequence of Pardaxin is NH2-G-F-F-A-L-I-P-K-I-I-S-S-P-L-F-K-T-L-L-S-A-V-G-S-A-L-S-S-S-G-G-Q-E .


Molecular Structure Analysis

Pardaxin adopts a bend-helix-bend-helix motif . The peptide is not solvent-exposed except for the C terminus . The C-terminal helix has a transmembrane orientation in DMPC bilayers, whereas in POPC bilayers, this domain is heterogeneously oriented on the lipid surface .


Chemical Reactions Analysis

Pardaxin triggers apoptotic signaling pathways in human cervical carcinoma HeLa cells . It regulates proteins predominantly functioning in the unfolded protein response, oxidative stress, and cytoskeletal distribution . Pardaxin also activates the activator protein-1 transcription factor, which eventually causes apoptosis via both caspase- and apoptosis-inducing factor-dependent pathways .


Physical And Chemical Properties Analysis

Pardaxin has a helix-hinge-helix structure . This structure is common in peptides that act selectively on bacterial membranes and cytotoxic peptides that lyse mammalian and bacterial cells . Pardaxin shows a significantly lower hemolytic activity towards human red blood cells compared to melittin .

Applications De Recherche Scientifique

Anticancer Properties

Pardaxin, a cationic antimicrobial peptide derived from the Red Sea Moses sole, has shown promising anticancer properties. Studies reveal that pardaxin triggers cancer cell death by targeting the endoplasmic reticulum and inducing the gene encoding c-FOS, a transcription factor. This effect is observed in various cancer cell lines, suggesting its potential as a therapeutic agent for cancer treatment (Ting et al., 2014). Additionally, pardaxin has demonstrated efficacy against oral squamous cell carcinoma, reducing cell viability and causing cell cycle arrest, thereby limiting cell proliferation (Han et al., 2015).

Apoptosis Induction

Pardaxin has been shown to induce apoptosis in cancer cells. This process involves the externalization of plasma membrane phosphatidylserine, chromatin condensation, and activation of caspase-3/7 activities, leading to cell death in human fibrosarcoma HT-1080 cells (Huang et al., 2011). Such findings underscore pardaxin's potential as a selective anticancer agent.

Mechanisms of Action

Pardaxin's mechanisms of action have been explored in various studies. It has been identified to act like a lytic peptide, disrupting membrane structures and inducing apoptotic features in tumor cells, which may be mediated through the death receptor/NF-κB signaling pathway (Wu et al., 2012). Moreover, pardaxin and its analogues have been shown to have high antibacterial activity, with selective hemolytic and antibacterial activities (Oren & Shai, 1996).

Proteomic Analysis and Signaling Pathways

Proteomic analyses have provided insights into pardaxin's biological responses and potential toxicity. In studies involving human cervical carcinoma HeLa cells, pardaxin-regulated proteins were found to predominantly function in the unfolded protein response, oxidative stress, and cytoskeletal distribution, leading to apoptosis via caspase- and apoptosis-inducing factor-dependent pathways (Huang & Chen, 2013).

Interaction with Biological Membranes

Pardaxin's interaction with biological membranes has been a focus of research. It belongs to the alpha-helical, pore-forming peptide family and its interactions with lipid-artificial membranes have been investigated using various assays (Kolusheva et al., 2008). Additionally, pardaxin-induced apoptosis in HeLa cells has been documented, supporting its antitumor activity in various cancer cell types (Hsu et al., 2011).

Other Applications

Beyond anticancer activities, pardaxin has also shown potential in other fields. For instance, its use in preserving the freshness of shrimp and prolonging shelf life has been explored (Hsu et al., 2017). Additionally, its interaction with vesicles, potentially leading to pore formation or disruption, has been examined (Vad et al., 2010).

Propriétés

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-5-oxopentanoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C154H248N36O45/c1-23-84(16)122(186-150(230)123(85(17)24-2)185-131(211)95(48-36-38-56-156)169-146(226)114-50-40-58-190(114)153(233)124(86(18)25-3)187-140(220)102(63-82(12)13)172-126(206)87(19)162-133(213)104(65-92-43-31-27-32-44-92)174-138(218)103(166-116(200)67-157)64-91-41-29-26-30-42-91)149(229)182-111(76-196)145(225)183-112(77-197)152(232)189-57-39-49-113(189)147(227)176-100(61-80(8)9)134(214)175-105(66-93-45-33-28-34-46-93)139(219)168-94(47-35-37-55-155)132(212)188-125(90(22)198)151(231)177-101(62-81(10)11)135(215)173-99(60-79(6)7)137(217)179-108(73-193)142(222)164-89(21)128(208)184-121(83(14)15)148(228)161-70-119(203)167-107(72-192)141(221)163-88(20)127(207)171-98(59-78(4)5)136(216)180-109(74-194)144(224)181-110(75-195)143(223)178-106(71-191)129(209)160-68-117(201)159-69-118(202)165-96(51-53-115(158)199)130(210)170-97(154(234)235)52-54-120(204)205/h26-34,41-46,78-90,94-114,121-125,191-198H,23-25,35-40,47-77,155-157H2,1-22H3,(H2,158,199)(H,159,201)(H,160,209)(H,161,228)(H,162,213)(H,163,221)(H,164,222)(H,165,202)(H,166,200)(H,167,203)(H,168,219)(H,169,226)(H,170,210)(H,171,207)(H,172,206)(H,173,215)(H,174,218)(H,175,214)(H,176,227)(H,177,231)(H,178,223)(H,179,217)(H,180,216)(H,181,224)(H,182,229)(H,183,225)(H,184,208)(H,185,211)(H,186,230)(H,187,220)(H,188,212)(H,204,205)(H,234,235)/t84-,85-,86-,87-,88-,89-,90+,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,121-,122-,123-,124-,125-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVQQQPWNOVEAG-QDOPKCMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]3CCCN3C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C154H248N36O45
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3323.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pardaxin

CAS RN

67995-63-5
Record name Pardaxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067995635
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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